molecular formula C8H13NO2 B2410854 Methyl 2-cyano-2-ethylbutanoate CAS No. 53692-88-9

Methyl 2-cyano-2-ethylbutanoate

Cat. No.: B2410854
CAS No.: 53692-88-9
M. Wt: 155.197
InChI Key: TUBVFZQQDWUXFI-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-ethylbutanoate (IUPAC name: this compound) is a cyano-substituted ester compound with the molecular formula C₈H₁₃NO₂ (inferred from structural analogs). The methyl variant replaces the ethyl ester group with a methyl group, reducing its molecular weight and altering physical properties such as solubility and volatility. Cyano esters like this are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive nitrile and ester functional groups .

Properties

IUPAC Name

methyl 2-cyano-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-4-8(5-2,6-9)7(10)11-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBVFZQQDWUXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-ethylbutanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with methyl iodide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2-ethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted esters or amides

Scientific Research Applications

Methyl 2-cyano-2-ethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-cyano-2-ethylbutanoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-cyano-2-ethylbutanoate with structurally related esters and cyano-substituted analogs:

Compound Molecular Formula Average Mass (g/mol) CAS Number Key Features
This compound C₈H₁₃NO₂ ~155.18 (inferred) Not provided Methyl ester with cyano and ethyl branching; likely higher polarity than ethyl analogs.
Ethyl 2-cyano-2-ethylbutanoate C₉H₁₅NO₂ 169.224 1619-56-3 Ethyl ester analog; used in synthetic organic chemistry .
Ethyl 2-cyanobutanoate C₇H₁₁NO₂ 141.17 1619-58-5 Simpler structure lacking ethyl branching; lower steric hindrance .
Methyl 2-amino-2-phenylbutanoate C₁₁H₁₅NO₂ 193.24 76142-47-7 Amino-substituted phenyl ester; pharmaceutical intermediate .
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 1522-46-9 Ketone-containing ester; precursor for APIs .

Key Differences:

Functional Groups: this compound combines a nitrile (-CN) and branched ethyl group, enhancing steric hindrance compared to linear analogs like Ethyl 2-cyanobutanoate . Ethyl 2-acetyl-3-methylbutanoate includes a ketone group, making it more reactive toward nucleophiles than cyano esters .

Applications: Cyano esters (e.g., Ethyl 2-cyano-2-ethylbutanoate) are pivotal in synthesizing heterocycles and bioactive molecules due to their dual reactivity . Amino-substituted esters (e.g., Methyl 2-amino-2-phenylbutanoate) are specialized for chiral drug synthesis .

Synthetic Methods: Methyl esters are often synthesized via esterification of carboxylic acids with methanol or transesterification of ethyl esters (e.g., as in for methyl trifluoroethylamino derivatives) . Ethyl 2-cyano-2-ethylbutanoate derivatives may undergo nucleophilic substitution at the cyano group or hydrolysis to carboxylic acids .

Research Findings and Data

Physicochemical Properties:

  • Solubility: Methyl esters generally exhibit higher solubility in polar solvents (e.g., methanol, acetone) compared to ethyl analogs due to shorter alkyl chains.
  • Spectroscopy: Cyano groups show strong IR absorption near 2240 cm⁻¹ (C≡N stretch), while ester carbonyls appear at ~1740 cm⁻¹ (C=O stretch) .

Stability and Reactivity:

  • This compound is susceptible to hydrolysis under acidic/basic conditions, yielding 2-cyano-2-ethylbutanoic acid.
  • The nitrile group can undergo reduction to amines or react with Grignard reagents to form ketones .

Challenges and Limitations

  • Data Gaps: Direct experimental data for this compound is sparse; inferences rely on ethyl analogs and general ester chemistry.
  • Stereochemical Complexity: Branched cyano esters may exhibit stereoisomerism, requiring advanced analytical techniques (e.g., chiral HPLC or X-ray crystallography) for resolution .

Biological Activity

Methyl 2-cyano-2-ethylbutanoate (MCEB) is an organic compound characterized by its cyano and ester functional groups. Its molecular formula is C8H13NO2C_8H_{13}NO_2, and it has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities. This article will explore the biological activity of MCEB, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The biological activity of MCEB is primarily attributed to its interaction with various biomolecules. Research indicates that compounds with cyano groups can exhibit diverse biological effects, including:

  • Enzyme Inhibition : MCEB may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : The compound can bind to various receptors, potentially influencing signaling pathways.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of MCEB against various bacterial strains. Results showed that MCEB exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent.
  • Cytotoxicity : Research assessing the cytotoxic effects of MCEB on cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. This suggests a potential role for MCEB in cancer therapeutics.
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of MCEB in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates.

Comparative Analysis

To better understand MCEB's biological activity, it is useful to compare it with structurally similar compounds:

CompoundMolecular FormulaKey Characteristics
Ethyl 2-cyanoacetateC5H7NO2C_5H_7NO_2Used as a precursor in organic synthesis
Methyl 2-cyanoacrylateC5H7NO2C_5H_7NO_2Commonly used in adhesives
Butyl 2-cyanoacrylateC8H13NO2C_8H_{13}NO_2Exhibits similar adhesive properties

MCEB stands out due to its unique branching structure, which may enhance its reactivity and biological interactions compared to linear analogs.

Pharmacological Applications

Ongoing research is exploring the pharmacological applications of MCEB. Preliminary findings suggest that:

  • Anti-inflammatory Properties : MCEB may modulate inflammatory responses, indicating potential use in treating inflammatory diseases.
  • Analgesic Effects : Some studies have reported pain-relieving properties, warranting further investigation into its use as an analgesic.

Toxicological Studies

While exploring the therapeutic potential of MCEB, it is crucial to assess its safety profile. Toxicological studies indicate that:

  • At low concentrations, MCEB exhibits minimal toxicity; however, higher doses may lead to adverse effects.
  • Long-term exposure studies are necessary to fully understand the compound's safety in clinical settings.

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